![molecular formula C20H24N2O B1254816 Tangutorine](/img/structure/B1254816.png)
Tangutorine
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Overview
Description
Tangutorine is a natural product found in Nitraria tangutorum with data available.
Scientific Research Applications
1. Anticancer Properties
Tangutorine, a beta-carboline alkaloid isolated from Nitraria tangutorum, has been studied for its potential anti-proliferative activity against human colon cancer HT-29 cells. Research indicates that tangutorine can inhibit cell proliferation in a dose-dependent manner. Notably, it induces the expression of cyclin kinase inhibitor p21 and inhibits topoisomerase II expression, leading to cell cycle arrest and abnormal mitosis without causing apoptosis (Liu et al., 2005).
2. Synthetic Pathways
Studies have focused on the biomimetic synthesis and total synthesis of tangutorine. These synthetic approaches are significant for understanding the compound's structure and potential therapeutic applications. For example, one study achieved an expeditious synthesis from lysine-derived units, providing insights into the biosynthesis of Nitraria alkaloids (Salame et al., 2009). Another research effort detailed a 19-step stereoselective total synthesis of tangutorine, employing strategies like intramolecular aza-[3 + 3] formal cycloaddition (Luo et al., 2003).
3. Structural Analysis and Variations
Several studies have been dedicated to analyzing the structure of tangutorine and related alkaloids. Investigations into the structures of nitraraine and nitraraidine, closely related to tangutorine, have been conducted to provide new insights into their real structures (Salame et al., 2011). Additionally, methodologies for synthesizing tangutorine's skeleton have been developed, shedding light on conformational and stereochemical aspects of the molecule (Berner et al., 1999).
4. Novel Synthesis Methods
Innovative methods for tangutorine synthesis have been explored, including a microwave-assisted approach for a more efficient synthesis process (Flink & Jokela, 2012). These developments in synthetic strategies have implications for the large-scale production and potential pharmaceutical applications of tangutorine.
properties
Product Name |
Tangutorine |
---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(1S,14R,19R)-3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,17-pentaen-17-yl]methanol |
InChI |
InChI=1S/C20H24N2O/c23-12-13-5-7-18-14(11-13)6-8-19-20-16(9-10-22(18)19)15-3-1-2-4-17(15)21-20/h1-4,11,14,18-19,21,23H,5-10,12H2/t14-,18-,19+/m1/s1 |
InChI Key |
ZIKRKRUIEOVRGS-ZMYBRWDISA-N |
Isomeric SMILES |
C1C[C@H]2C3=C(CCN2[C@H]4[C@H]1C=C(CC4)CO)C5=CC=CC=C5N3 |
Canonical SMILES |
C1CC2C3=C(CCN2C4C1C=C(CC4)CO)C5=CC=CC=C5N3 |
synonyms |
tangutorine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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